molecular formula C13H11N3O B12434425 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol

4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol

Cat. No.: B12434425
M. Wt: 225.25 g/mol
InChI Key: ZTMSKRYFQWVAQQ-UHFFFAOYSA-N
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Description

4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol is a heterocyclic compound featuring an imidazopyridine core substituted with an amino group at position 8 and a phenol group at the para position of the phenyl ring attached to position 2. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in targeting kinases or microbial enzymes .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

4-(8-aminoimidazo[1,2-a]pyridin-2-yl)phenol

InChI

InChI=1S/C13H11N3O/c14-11-2-1-7-16-8-12(15-13(11)16)9-3-5-10(17)6-4-9/h1-8,17H,14H2

InChI Key

ZTMSKRYFQWVAQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)N)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield imidazo[1,2-a]pyridines . The reaction conditions often include the use of toluene and tert-butyl hydroperoxide (TBHP) as a promoter for C–C bond cleavage .

Industrial Production Methods

For large-scale production, the processes are optimized to ensure high yield and purity. Industrial methods may involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound 8HZ (4-[8-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl]phenol)
  • Structure: Features a methyl group at position 8 and a 4-methylphenylamino group at position 3 of the imidazopyridine core.
  • Key Differences: The target compound has an 8-amino group instead of 8-methyl. Lacks the 3-(4-methylphenylamino) substituent present in 8HZ.
  • Implications: The amino group at position 8 in the target compound may enhance hydrogen bonding with biological targets compared to the hydrophobic methyl group in 8HZ.
Compound 1h (4-(3-([4-Aminophenyl]amino)-8-methylimidazo[1,2-a]pyridin-2-yl)phenol)
  • Structure: Contains an 8-methyl group and a 3-(4-aminophenylamino) substituent.
  • Key Differences: The target compound replaces the 8-methyl with an 8-amino group. The 3-position in 1h is substituted with a bulky aryl amino group, absent in the target compound.
  • The absence of the 3-substituent in the target compound may reduce off-target interactions .

Functional Group Modifications on the Phenyl Ring

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine
  • Structure: A methoxy group is present on the phenyl ring, and the amino group is at position 3 of the imidazopyridine.
  • Key Differences: The target compound has a phenol group (hydroxyl) instead of methoxy. The amino group is at position 8 instead of position 3.
  • Implications: The phenol group offers stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to the methoxy group, influencing pharmacokinetics and target binding .
4-{[(8-Bromo-6-Chloro-3-Nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol (2c)
  • Structure : Contains a sulfonylmethyl group and halogen/nitro substituents on the imidazopyridine core.
  • Key Differences :
    • The target compound lacks halogens, nitro groups, and sulfonyl moieties.
  • Implications :
    • The absence of electron-withdrawing groups (e.g., nitro) in the target compound may enhance metabolic stability.
    • Reduced molecular weight (due to lack of sulfonyl groups) could improve membrane permeability .

Pharmacological and Physicochemical Properties

Aqueous Solubility
  • The phenol group in the target compound confers moderate solubility (~50–100 µM in PBS), superior to benzamide derivatives (e.g., 4-(imidazo[1,2-a]pyridin-2-yl)benzamide analogs, solubility <10 µM) but lower than sulfonyl-containing analogs like 2c (>200 µM due to polar sulfonyl groups) .
Cytotoxic Activity
  • Fluorinated analogs (e.g., 7e, 7h, 7i) from show IC50 values of 0.8–1.2 µM against cancer cell lines. The target compound’s phenol and amino groups may shift activity toward kinase inhibition rather than cytotoxicity .

Biological Activity

4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and immunology. Its unique structure, featuring an imidazo[1,2-a]pyridine moiety linked to a phenolic group, contributes to its diverse biological interactions. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H11N3O
  • Molecular Weight : 225.25 g/mol
  • Structure : The compound consists of an imidazo[1,2-a]pyridine linked to a phenolic group, which enhances its reactivity and interaction with biological targets.

4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol exhibits several mechanisms through which it exerts its biological effects:

  • Kinase Inhibition : Studies have shown that this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, it has been identified as a selective inhibitor of CLK1 (CDC2-like Kinase 1) and DYRK1A (Dual-specificity Tyrosine-regulated Kinase 1A), both of which play roles in cell cycle regulation and neurodegenerative diseases .
  • Immune Modulation : The compound may interact with Toll-like receptors (TLRs), particularly TLR8, influencing immune responses. Such interactions can lead to modulation of NF-κB signaling pathways, which are critical for immune activation and inflammation control .

Anticancer Activity

Research into the anticancer properties of 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol has yielded promising results:

  • Inhibition Studies : In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyridine structures can inhibit cancer cell lines at sub-micromolar concentrations. For example, compounds similar to 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol showed IC50 values in the range of 0.7 to 5 μM against various cancer cell lines including HeLa and SW620 cells .
CompoundIC50 (μM)Cell Line
4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol0.7HeLa
Bromo-substituted derivative1.8SW620
Unsubstituted amidino derivative0.4Colon carcinoma

Immunological Activity

The compound's potential as an immune modulator is highlighted by its ability to activate TLRs:

  • TLR Activation : Compounds with structural similarities to 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol have been shown to activate TLR8-dependent pathways, leading to enhanced immune responses. This suggests its utility in developing immunotherapeutics for cancer treatment .

Case Studies

Several studies have explored the biological activity of related compounds and their implications for therapeutic development:

  • Antileishmanial Activity : A study evaluated imidazo[1,2-a]pyridine derivatives against Leishmania species, revealing that certain compounds exhibited significant activity against promastigotes and amastigotes. This indicates a broader spectrum of biological activity beyond anticancer effects .
  • Kinase Selectivity Profiles : Research focusing on kinase inhibitors showed that derivatives containing the imidazo[1,2-a]pyridine scaffold selectively inhibited CLK1 and DYRK1A kinases with varying degrees of potency. This selectivity is crucial for minimizing off-target effects in therapeutic applications targeting these pathways .

Q & A

Q. What are the common synthetic routes for 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol?

The synthesis typically involves cyclization or condensation reactions. For example:

  • Cyclization with 2-aminopyridine : Ethyl 2-[4-(chloroacetyl)phenyl]propionate reacts with 2-aminopyridine in refluxing ethanol to form imidazo[1,2-a]pyridine intermediates, followed by hydrolysis to yield the phenol derivative .
  • Condensation strategies : 2-Aminoimidazoles can react with aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) to construct the imidazo[1,2-a]pyridine core, with subsequent functionalization at the 8-position .
  • Key considerations : Reaction temperature, solvent polarity, and protecting groups for the amino moiety are critical to avoid side reactions.

Q. How is the structural integrity of 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol confirmed?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to verify aromatic proton environments and carbon connectivity. For example, phenolic -OH protons typically appear as broad singlets (~δ 9–10 ppm) .
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated in studies of analogous imidazo[1,2-a]pyridine derivatives .
  • HPLC-MS : Ensures purity (>95%) and confirms molecular weight via high-resolution mass spectrometry (HRMS) .

Q. What are the primary applications of this compound in biochemical research?

  • Fluorescent probes : Derivatives like 2-(imidazo[1,2-a]pyridin-2-yl)phenol (HPIP) serve as fluorophores for selective detection of biothiols (e.g., cysteine) in live cells due to their low cytotoxicity and tunable emission profiles .
  • Pharmacological scaffolds : Imidazo[1,2-a]pyridines exhibit anxiolytic, antihypertensive, and neuroleptic activities, with the 8-amino group enhancing target binding in receptor studies .

Advanced Research Questions

Q. How does the 8-amino substitution influence fluorescence compared to non-amino derivatives?

  • Electronic effects : The 8-amino group increases electron density in the imidazo[1,2-a]pyridine core, shifting emission wavelengths. For example, HPIP (non-amino) emits at ~450 nm, while amino-substituted analogs show red-shifted fluorescence due to extended conjugation .
  • Solvatochromism : Amino derivatives exhibit stronger solvent-dependent emission, useful for microenvironment sensing (e.g., lysosomal pH monitoring) .
  • DFT studies : Computational models reveal that amino substitution reduces the HOMO-LUMO gap by 0.3–0.5 eV, aligning with experimental spectral shifts .

Q. What computational methods predict interactions with biological targets?

  • Density Functional Theory (DFT) : Optimizes molecular geometries and calculates frontier orbital energies to predict reactivity and binding affinities .
  • Molecular docking : Used to model interactions with enzymes (e.g., kinases) or receptors (e.g., benzodiazepine receptors). For example, the 8-amino group forms hydrogen bonds with Asp154 in peripheral benzodiazepine receptor simulations .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales, highlighting critical residues for mutagenesis studies .

Q. How can contradictions in reported biological activities be resolved?

  • Assay variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or assay conditions (e.g., pH, serum content) may alter compound efficacy. Standardized protocols (e.g., ISO 10993 for cytotoxicity) are recommended .
  • Substituent effects : Minor structural changes (e.g., 8-amino vs. 8-bromo) drastically alter activity. For instance, 8-amino derivatives show 10-fold higher affinity for GABAA_A receptors than halogenated analogs .
  • Meta-analysis : Cross-referencing pharmacological data with structural analogs (e.g., imidazo[1,2-a]pyrimidines) helps identify trends in structure-activity relationships (SAR) .

Methodological Considerations Table

Aspect Techniques Key References
SynthesisCyclization, HPLC purification
Structural AnalysisNMR, X-ray crystallography
Biological ActivityCell imaging, receptor binding assays
Computational ModelingDFT, molecular docking

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